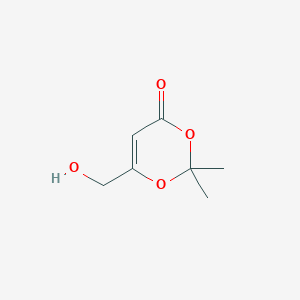
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one is an organic compound with the molecular formula C7H10O4 It is a derivative of 1,3-dioxin and is known for its unique chemical structure, which includes a hydroxymethyl group and two methyl groups attached to the dioxin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 6-carboxy-2,2-dimethyl-4H-1,3-dioxin-4-one.
Reduction: Formation of 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4,6-diol.
Substitution: Formation of 6-halogenomethyl-2,2-dimethyl-4H-1,3-dioxin-4-one.
科学研究应用
6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity also allows it to undergo chemical transformations that can modulate its biological effects.
相似化合物的比较
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound with three methyl groups attached to the dioxin ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A precursor used in the synthesis of 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
CAS 编号 |
128766-63-2 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(4-8)3-6(9)11-7/h3,8H,4H2,1-2H3 |
InChI 键 |
KVCGLPKGMWWEMC-UHFFFAOYSA-N |
SMILES |
CC1(OC(=CC(=O)O1)CO)C |
规范 SMILES |
CC1(OC(=CC(=O)O1)CO)C |
同义词 |
4H-1,3-Dioxin-4-one, 6-(hydroxymethyl)-2,2-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















